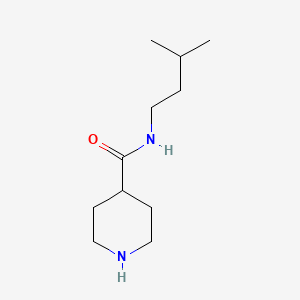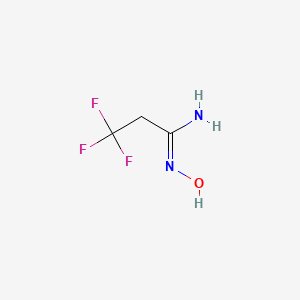
3,3,3-Trifluoro-N'-hydroxypropanimidamide
Overview
Description
3,3,3-Trifluoro-N’-hydroxypropanimidamide is a chemical compound with the formula C3H5F3N2O . It has a molecular weight of 142.08 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,2-Dimethyl-malonic acid monomethyl ester was used as raw material. The target compound was synthesized by the reactions of fluoridation, hydrolysis, and acidification with an overall yield of 49.6% .Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N'-hydroxypropanimidamide as an inhibitor of HDACs and CA involves binding to the active site of these enzymes and preventing their catalytic activity. In the case of HDACs, this compound binds to the zinc ion in the active site and blocks the access of the substrate to the catalytic site. In the case of CA, this compound binds to the zinc ion in the active site and prevents the hydration of carbon dioxide.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of HDACs by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, promote cell differentiation, and reduce inflammation. Inhibition of CA by this compound has been shown to reduce intraocular pressure in the eye, increase insulin sensitivity, and reduce body weight.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3,3-Trifluoro-N'-hydroxypropanimidamide in lab experiments is its high potency as an inhibitor of HDACs and CA. This compound has been shown to have IC50 values in the nanomolar range, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. Another advantage of this compound is its stability in aqueous solutions, which allows for easy storage and handling.
One limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to inhibit other enzymes such as serine proteases and metalloproteases, which may complicate the interpretation of experimental results. Another limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental systems.
Future Directions
There are a number of future directions for the study of 3,3,3-Trifluoro-N'-hydroxypropanimidamide. One area of interest is the development of more selective inhibitors of HDACs and CA that do not have off-target effects. Another area of interest is the study of the role of HDACs and CA in various physiological processes and the potential therapeutic applications of inhibitors such as this compound. Finally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of new inhibitors with improved potency and selectivity.
Scientific Research Applications
3,3,3-Trifluoro-N'-hydroxypropanimidamide has been extensively studied for its potential applications in biochemical and physiological research. One of the main applications of this compound is as an inhibitor of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
This compound has also been studied for its potential as an inhibitor of the enzyme carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and is involved in many physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of CA has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and obesity.
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3,3,3-trifluoro-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1-2(7)8-9/h9H,1H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKGSOVWORLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






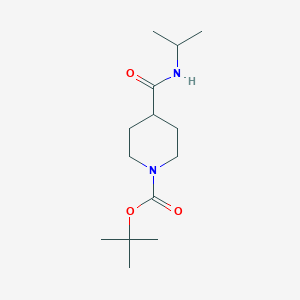
![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)
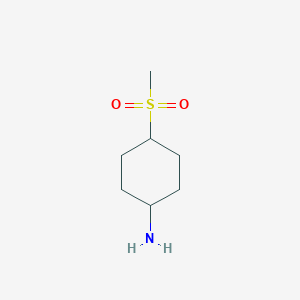
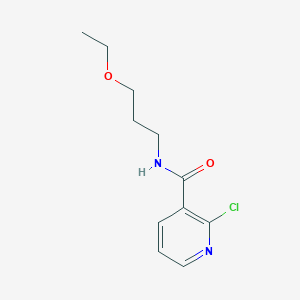
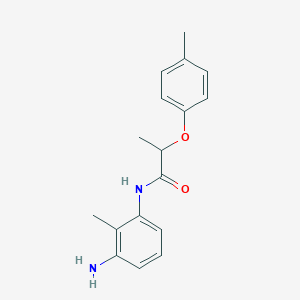
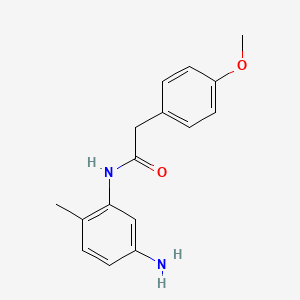
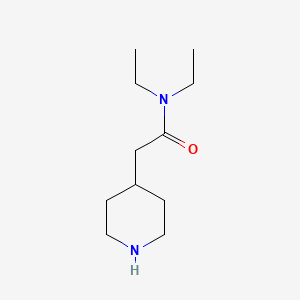
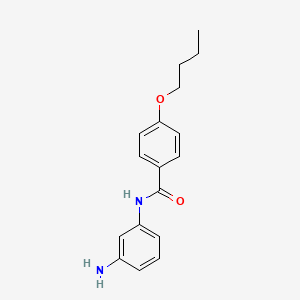
![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)
